2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE
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Overview
Description
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is an organic compound with the molecular formula C24H24Cl2O5. It is known for its unique chemical structure, which includes two benzylidene groups attached to a cyclohexanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE typically involves an aldol condensation reaction. The process begins with the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone core can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response. The compound’s hydroxyl and carbonyl groups are crucial for its binding to these enzymes, leading to the inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3-bromo-4-methoxybenzylidene)cyclohexanone
- 2,6-Bis(3,4-dimethoxybenzylidene)cyclohexanone
- 2,6-Bis(3-ethoxy-4-hydroxybenzylidene)cyclohexanone
Uniqueness
2,6-BIS[(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLENE]-1-CYCLOHEXANONE is unique due to the presence of chlorine atoms and ethoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24Cl2O5 |
---|---|
Molecular Weight |
463.3g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C24H24Cl2O5/c1-3-30-20-12-14(10-18(25)23(20)28)8-16-6-5-7-17(22(16)27)9-15-11-19(26)24(29)21(13-15)31-4-2/h8-13,28-29H,3-7H2,1-2H3/b16-8+,17-9+ |
InChI Key |
UBNIWCQGNMPLDO-GONBZBRSSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)OCC)/CCC2)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2CCCC(=CC3=CC(=C(C(=C3)Cl)O)OCC)C2=O)Cl)O |
Origin of Product |
United States |
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